molecular formula C15H17N3O2S2 B6523419 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 852453-43-1

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B6523419
CAS No.: 852453-43-1
M. Wt: 335.4 g/mol
InChI Key: CIGBAAPQRKVEDV-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.07621914 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The compound N-({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known to interact with a variety of biological targets. For instance, some derivatives have been identified as inhibitors of Trypanosoma brucei , a parasite responsible for African sleeping sickness. Other derivatives have shown inhibitory activity against factor IXa , an enzyme involved in blood coagulation.

Mode of Action

Based on the known activities of similar compounds, it is likely that it interacts with its target proteins and modulates their function . This interaction could lead to changes in the activity of the target, which could result in the observed biological effects .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it acts as an inhibitor of Trypanosoma brucei, it could affect the life cycle of the parasite and disrupt its ability to cause disease . If it inhibits factor IXa, it could impact the blood coagulation pathway .

Pharmacokinetics

Similar compounds have been found to have good metabolic stability and excellent cell permeability , suggesting that this compound may also have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits Trypanosoma brucei, it could lead to the death of the parasite and the resolution of the infection . If it inhibits factor IXa, it could prevent blood clot formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and its ability to interact with its targets . .

Biochemical Analysis

Biochemical Properties

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, including kinases and proteases, which are crucial for cellular signaling and protein degradation pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it can inhibit cell proliferation by blocking the cell cycle at specific checkpoints .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, leading to changes in their structure and function. The compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding. It also affects gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole moiety linked to a sulfonamide group. The presence of the imidazole ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. For instance, a series of imidazo[2,1-b][1,3]thiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1-4 μg/mL against resistant bacterial strains .

CompoundMIC (μg/mL)Activity Type
13e1-4Antibacterial
14a-d5-10Antibacterial

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives has also been explored. A study evaluated several compounds for their ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell migration and proliferation. Compounds showed IC50 values ranging from 0.59 to 2.81 μM in inhibiting tumor cell growth .

CompoundIC50 (μM)Target
1a0.59FAK
1b2.81FAK

These results indicate that these compounds can effectively inhibit cancer cell proliferation by targeting key signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrase (CA), which is crucial in various physiological processes and pathologies.
  • Modulation of Signaling Pathways : By targeting FAK and other signaling molecules, it can alter pathways involved in cell migration and proliferation.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Antibacterial Efficacy Study : A study synthesized various imidazole derivatives and tested their antibacterial properties against multidrug-resistant strains. The results indicated that modifications to the imidazole structure could lead to significant improvements in antibacterial activity .
  • Cancer Cell Line Study : In vitro studies on pancreatic cancer cell lines showed that specific derivatives not only inhibited cell growth but also enhanced the efficacy of existing chemotherapeutic agents like gemcitabine by modulating transporter expression .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10-6-11(2)14(12(3)7-10)22(19,20)16-8-13-9-18-4-5-21-15(18)17-13/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBAAPQRKVEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CN3C=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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